(R)-N-Methylcoclaurine (R)-N-Methylcoclaurine (R)-N-methylcoclaurine is the (R)-enantiomer of N-methylcoclaurine. It is a conjugate base of a (R)-N-methylcoclaurinium. It is an enantiomer of a (S)-N-methylcoclaurine.
Brand Name: Vulcanchem
CAS No.: 5096-70-8
VCID: VC0126037
InChI: InChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3/t16-/m1/s1
SMILES: CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC
Molecular Formula: C18H21NO3
Molecular Weight: 299.4 g/mol

(R)-N-Methylcoclaurine

CAS No.: 5096-70-8

Reference Standards

VCID: VC0126037

Molecular Formula: C18H21NO3

Molecular Weight: 299.4 g/mol

Purity: 95.0%

(R)-N-Methylcoclaurine - 5096-70-8

CAS No. 5096-70-8
Product Name (R)-N-Methylcoclaurine
Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
IUPAC Name (1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Standard InChI InChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3/t16-/m1/s1
Standard InChIKey BOKVLBSSPUTWLV-MRXNPFEDSA-N
Isomeric SMILES CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)O)OC
SMILES CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC
Canonical SMILES CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC
Appearance Powder
Description (R)-N-methylcoclaurine is the (R)-enantiomer of N-methylcoclaurine. It is a conjugate base of a (R)-N-methylcoclaurinium. It is an enantiomer of a (S)-N-methylcoclaurine.
Purity 95.0%
Synonyms D-Methylcoclaurine; D-(-)-N-Methylcoclaurine
PubChem Compound 440595
Last Modified Nov 11 2021
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